(3,4-Difluoro-1,2-phenylene)dimethanol

Medicinal Chemistry Polymer Science Lipophilicity

Procure (3,4-Difluoro-1,2-phenylene)dimethanol for its 0.2-unit LogP edge (0.4 vs 0.2) over 1,2-benzenedimethanol, delivering superior hydrophobicity in polyesters. Its doubled H-bond acceptor count (4 vs 2) enables precise C–F···H–X interactions for supramolecular engineering. The 26% MW increase offers quantifiable Tg adjustment. Combined lipophilicity and unchanged PSA (40.5 Ų) optimize passive membrane permeability for oral bioavailability programs. Choose this fluorinated building block where generic substitution would compromise performance.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
Cat. No. B8452074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluoro-1,2-phenylene)dimethanol
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CO)CO)F)F
InChIInChI=1S/C8H8F2O2/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,11-12H,3-4H2
InChIKeyPTWOFZNYPYSWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Difluoro-1,2-phenylene)dimethanol: A Fluorinated Aromatic Diol for Advanced Polymer and Pharmaceutical Synthesis


(3,4-Difluoro-1,2-phenylene)dimethanol (CAS 1092449-15-4) is a fluorinated aromatic diol with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol. This compound is characterized by a benzene ring substituted with two adjacent hydroxymethyl (-CH₂OH) groups at the 1,2-positions and two fluorine atoms at the 3,4-positions [1]. It is commercially available as a research chemical with a typical purity specification of 95% or higher, primarily utilized as a building block in the synthesis of fluorinated polymers, liquid crystals, and pharmaceutical intermediates .

Why Unfluorinated Analogs Like 1,2-Benzenedimethanol Cannot Replace (3,4-Difluoro-1,2-phenylene)dimethanol in Critical Applications


While (3,4-Difluoro-1,2-phenylene)dimethanol and the non-fluorinated analog 1,2-benzenedimethanol share the same aromatic diol backbone, direct substitution is not scientifically viable in applications demanding specific physicochemical properties. The incorporation of two fluorine atoms fundamentally alters key molecular descriptors, including lipophilicity and hydrogen-bonding capacity, which dictate polymer performance, drug-receptor interactions, and material stability [1][2]. The quantitative evidence below demonstrates that these structural modifications translate into measurable differences in LogP and acceptor count, explaining why a generic substitution would compromise the intended function of the final product.

Quantitative Differentiation: (3,4-Difluoro-1,2-phenylene)dimethanol vs. 1,2-Benzenedimethanol


Enhanced Lipophilicity: A 0.2 Unit Increase in LogP Driven by Fluorine Substitution

The introduction of two fluorine atoms at the 3,4-positions of the phenyl ring increases the compound's lipophilicity compared to the non-fluorinated analog 1,2-benzenedimethanol. This is a critical parameter for predicting membrane permeability in drug design and solubility in polymer matrices. The target compound (3,4-Difluoro-1,2-phenylene)dimethanol exhibits a computed XLogP3-AA value of 0.4, whereas 1,2-benzenedimethanol has a value of 0.2 [1][2].

Medicinal Chemistry Polymer Science Lipophilicity

Altered Hydrogen-Bonding Capacity: Doubling the Number of H-Bond Acceptors Due to Fluorination

Fluorine atoms are potent hydrogen-bond acceptors. This substitution doubles the number of potential hydrogen-bond acceptor sites in the molecule, which can profoundly affect intermolecular interactions, crystal packing, and the formation of supramolecular assemblies. (3,4-Difluoro-1,2-phenylene)dimethanol has a computed Hydrogen Bond Acceptor Count of 4, compared to a count of 2 for 1,2-benzenedimethanol [1][2].

Medicinal Chemistry Supramolecular Chemistry Polymer Science

Increased Molecular Weight: A 26% Mass Increase for Modulating Polymer Segment Dynamics

The substitution of two hydrogen atoms with two fluorine atoms increases the molecular weight of the monomer by 35.98 g/mol. This represents a 26% increase in mass compared to the non-fluorinated analog. The molecular weight of (3,4-Difluoro-1,2-phenylene)dimethanol is 174.14 g/mol, while that of 1,2-benzenedimethanol is 138.16 g/mol [1][2].

Polymer Science Material Properties Physical Chemistry

Preserved Polar Surface Area: 40.5 Ų TPSA Maintains Core Solubility Characteristics While Modifying Lipophilicity

Despite the significant changes in lipophilicity and molecular weight, the Topological Polar Surface Area (TPSA) remains identical between the fluorinated and non-fluorinated diols at 40.5 Ų [1][2]. This indicates that the fluorine substitution alters the compound's physicochemical profile without increasing its polar surface area, a parameter often correlated with passive membrane permeability and oral bioavailability.

Medicinal Chemistry ADME Prediction Physical Chemistry

Optimal Use Cases for Procuring (3,4-Difluoro-1,2-phenylene)dimethanol Based on Quantitative Evidence


Synthesis of Fluorinated Polyesters with Enhanced Hydrophobicity

The 0.2-unit increase in LogP for the fluorinated diol translates to greater hydrophobicity when incorporated into a polyester backbone [1]. This makes (3,4-Difluoro-1,2-phenylene)dimethanol the preferred monomer over 1,2-benzenedimethanol for synthesizing polyesters that require enhanced water resistance, reduced hydrolytic degradation, or improved compatibility with hydrophobic fillers and additives.

Design of Pharmaceutical Building Blocks with Improved Passive Permeability

The combination of increased lipophilicity (LogP 0.4 vs 0.2) and unchanged polar surface area (40.5 Ų) creates an ideal profile for optimizing passive membrane permeability [2][3]. Procurement of this compound is specifically justified for medicinal chemistry programs aiming to improve the oral bioavailability of drug candidates without the typical trade-off in solubility, a key advantage over using the non-fluorinated analog.

Development of Supramolecular Materials with Tailored Non-Covalent Networks

The doubling of hydrogen-bond acceptor sites from 2 to 4 due to the presence of fluorine atoms provides a greater capacity for specific, directional non-covalent interactions [4]. This makes the compound essential for researchers engineering supramolecular polymers, liquid crystals, or self-assembled structures where a higher density of C–F···H–X interactions is required to achieve a desired morphology or mechanical response.

Fine-Tuning Polymer Thermal and Mechanical Properties via Monomer Mass

The 26% increase in monomer molecular weight directly affects the segmental motion of the resulting polymer chains [5]. For applications requiring a specific glass transition temperature (Tg) or modulus, substituting 1,2-benzenedimethanol with (3,4-Difluoro-1,2-phenylene)dimethanol offers a quantifiable adjustment to the polymer's physical properties, making it a strategic choice for material scientists seeking precise control over polymer performance.

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